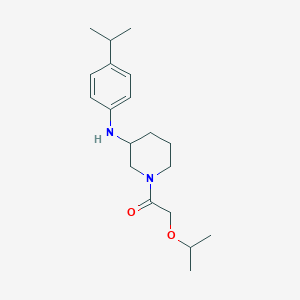![molecular formula C19H14N2OS2 B5319341 5-[(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5319341.png)
5-[(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one, also known as MPTT, is a heterocyclic compound with potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
Wirkmechanismus
The mechanism of action of 5-[(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in cell proliferation and DNA replication. The compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to have antioxidant properties, and has been studied for its potential use in the treatment of oxidative stress-related diseases. This compound has also been shown to have anti-inflammatory properties, and has been studied for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and has been shown to have good activity against various bacterial and fungal strains. However, there are also limitations to the use of this compound in lab experiments. The compound has not been extensively studied for its toxicity, and its mechanism of action is not fully understood. Further studies are needed to fully understand the potential advantages and limitations of using this compound in lab experiments.
Zukünftige Richtungen
There are several potential future directions for scientific research involving 5-[(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one. The compound has shown promising results in studies involving cancer treatment, and further studies are needed to fully understand its potential as a new class of anticancer agents. This compound has also shown potential as a new class of antibiotics, and further studies are needed to fully understand its activity against various bacterial and fungal strains. Additionally, further studies are needed to fully understand the mechanism of action of this compound, and to determine its potential toxicity and side effects.
Synthesemethoden
5-[(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one has been synthesized using several methods, including the reaction of 2-aminothiazole with 2-phenylindole-3-carbaldehyde, followed by the reaction with 2-mercaptobenzothiazole. Another method involves the reaction of 2-aminothiazole with 2-phenylindole-3-carboxaldehyde, followed by the reaction with 2-mercapto-benzothiazole. The compound has also been synthesized using a three-component reaction involving 2-phenylindole-3-carbaldehyde, 2-mercaptobenzothiazole, and 2-aminothiazole. These methods have provided a good yield of the compound and have been used in various scientific studies.
Wissenschaftliche Forschungsanwendungen
5-[(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in the field of medicinal chemistry. The compound has been shown to have anticancer properties, and has been studied for its potential use in cancer treatment. This compound has also been studied for its antibacterial and antifungal properties, and has been shown to have potential as a new class of antibiotics. The compound has been tested for its activity against various bacterial and fungal strains, and has shown promising results.
Eigenschaften
IUPAC Name |
(5Z)-5-[(1-methyl-2-phenylindol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-21-15-10-6-5-9-13(15)14(11-16-18(22)20-19(23)24-16)17(21)12-7-3-2-4-8-12/h2-11H,1H3,(H,20,22,23)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIOCPDETIRKPT-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C=C4C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)/C=C\4/C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS*,6aS*)-2-allyl-1-oxo-5-[3-(2-thienyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5319264.png)
![6-amino-4-(4-hydroxyphenyl)-3-pyridin-2-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5319268.png)
![4-[(4-{[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5319272.png)
![N-(4-chlorobenzyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5319282.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5319291.png)
![3-allyl-5-{3-[3-(2,6-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5319303.png)
![3-[4-(5-{[methoxy(phenyl)acetyl]amino}-1H-pyrazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B5319319.png)

![4-(1-methyl-5-piperidin-1-yl-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5319352.png)
![2-(4-bromophenyl)-3-[4-(4-morpholinyl)-3-nitrophenyl]acrylonitrile](/img/structure/B5319360.png)

![2-(3,4-dichlorophenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B5319377.png)
![4-[3-(1,3-benzodioxol-5-yl)acryloyl]-2,6-dimethylmorpholine](/img/structure/B5319385.png)
![N-(4-chlorophenyl)-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]urea](/img/structure/B5319387.png)